molecular formula C8H9F2N B1304717 2,6-Difluoro-3-methylbenzylamine CAS No. 261763-42-2

2,6-Difluoro-3-methylbenzylamine

Cat. No.: B1304717
CAS No.: 261763-42-2
M. Wt: 157.16 g/mol
InChI Key: ARYISIHEKZVZMJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzylamine is an organic compound with the molecular formula C8H9F2N. It is a fluorinated derivative of benzylamine, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position on the benzene ring.

Scientific Research Applications

2,6-Difluoro-3-methylbenzylamine has several applications in scientific research:

Safety and Hazards

2,6-Difluoro-3-methylbenzylamine is classified as a non-combustible solid . It’s important to handle this compound with care as it can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2,6-difluoro-3-methylbenzaldehyde, is reacted with ammonia or an amine under controlled conditions .

Industrial Production Methods: Industrial production of 2,6-Difluoro-3-methylbenzylamine may involve large-scale S_NAr reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-methylbenzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methylbenzylamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter systems, modulating the levels of serotonin and norepinephrine in the brain, which are crucial for mood regulation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 2,6-Difluoro-3-methylbenzaldehyde
  • 2,6-Difluoro-3-methylbenzotrifluoride
  • 3-chloro-2,6-difluorobenzylamine
  • 2-Chloro-6-methylbenzylamine
  • 2,6-Difluoro-3-methylbenzyl bromide

Uniqueness: 2,6-Difluoro-3-methylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYISIHEKZVZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378911
Record name 2,6-Difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-42-2
Record name 2,6-Difluoro-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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